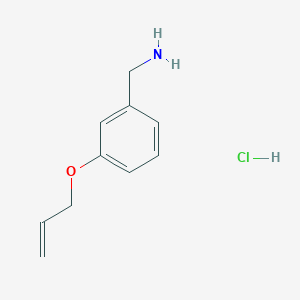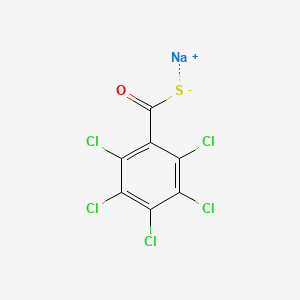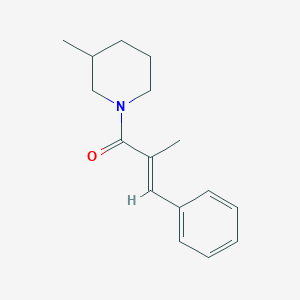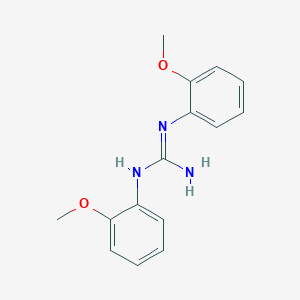
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a mercaptoethylamino group and an oxamide moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride typically involves the reaction of 3-aminopropylamine with 2-mercaptoethanol, followed by the formation of the oxamide structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The oxamide moiety can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can lead to the formation of disulfides, while substitution reactions can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving thiol-containing compounds and their interactions with biological systems.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride involves its interaction with molecular targets through its mercapto and amino groups. These interactions can affect various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(2-Sulfanylethylamino)propyl)oxamide: Similar structure but with a sulfanylethyl group instead of a mercaptoethyl group.
(3-(2-Hydroxyethylamino)propyl)oxamide: Contains a hydroxyethyl group instead of a mercaptoethyl group.
Uniqueness
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride is unique due to the presence of the mercaptoethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
24503-78-4 |
|---|---|
Molekularformel |
C7H16ClN3O2S |
Molekulargewicht |
241.74 g/mol |
IUPAC-Name |
3-(oxamoylamino)propyl-(2-sulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C7H15N3O2S.ClH/c8-6(11)7(12)10-3-1-2-9-4-5-13;/h9,13H,1-5H2,(H2,8,11)(H,10,12);1H |
InChI-Schlüssel |
LMVZVQGQYTWTJR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[NH2+]CCS)CNC(=O)C(=O)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)


![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)

![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)




